Superior HuR-ARE Inhibition Potency Compared to Widely Used Tool Compounds
Azaphilone-9 demonstrates potent inhibition of the HuR-ARE interaction, with an IC50 of 1.2 μM in a fluorescence polarization (FP) competition assay using full-length HuR protein [1]. This potency is superior to the commonly used HuR inhibitors CMLD-2 (IC50 = 2.4 μM) and KH-3 (IC50 = 3.5 μM) [2]. While more potent inhibitors exist, such as MS-444 (IC50 = 0.04 μM) [2], Azaphilone-9 occupies a distinct potency tier that is relevant for specific experimental contexts, offering a balance between strong inhibition and a well-characterized, competitive binding mechanism.
| Evidence Dimension | Inhibition of HuR-ARE RNA interaction |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | CMLD-2 (IC50 = 2.4 μM), KH-3 (IC50 = 3.5 μM), MS-444 (IC50 = 0.04 μM) |
| Quantified Difference | 2-fold more potent than CMLD-2; 2.9-fold more potent than KH-3; 30-fold less potent than MS-444 |
| Conditions | Fluorescence polarization (FP) competition assay using full-length HuR protein and AREc-fos RNA |
Why This Matters
This quantifiable potency difference allows researchers to select Azaphilone-9 over CMLD-2 or KH-3 when a stronger baseline inhibition is required, while its distinct mechanism offers a different profile compared to ultra-potent inhibitors like MS-444.
- [1] Kaur K, Wu X, Fields JK, Johnson DK, Lan L, Pratt M, et al. (2017) The fungal natural product azaphilone-9 binds to HuR and inhibits HuR-RNA interaction in vitro. PLoS ONE 12(4): e0175471. View Source
- [2] Table 4. HuR inhibitors. From: Cancers (Basel). 2024 Oct 16;16(20):3502. View Source
